n-Heptyl-1-d1 Alcohol
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Overview
Description
n-Heptyl-1-d1 Alcohol: is a deuterium-labeled derivative of 1-Heptanol. It is a stable isotope-labeled compound where one hydrogen atom is replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n-Heptyl-1-d1 Alcohol involves the deuteration of 1-Heptanol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and other separation techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: n-Heptyl-1-d1 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or heptanal.
Reduction: It can be reduced to form heptane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Various alkylated derivatives.
Scientific Research Applications
n-Heptyl-1-d1 Alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Heptyl-1-d1 Alcohol involves its incorporation into biological systems where it acts as a tracer. The deuterium atom allows for the tracking of the compound through various metabolic pathways using techniques such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of drugs and other compounds .
Comparison with Similar Compounds
1-Heptanol: The non-deuterated form of n-Heptyl-1-d1 Alcohol.
1-Octanol: An alcohol with an eight-carbon chain.
1-Hexanol: An alcohol with a six-carbon chain.
Comparison:
This compound vs. 1-Heptanol: The presence of deuterium in this compound makes it more suitable for tracing studies compared to 1-Heptanol.
This compound vs. 1-Octanol and 1-Hexanol: While all these compounds are alcohols, this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications.
Properties
Molecular Formula |
C7H16O |
---|---|
Molecular Weight |
117.21 g/mol |
IUPAC Name |
1-deuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D |
InChI Key |
BBMCTIGTTCKYKF-WHRKIXHSSA-N |
Isomeric SMILES |
[2H]C(CCCCCC)O |
Canonical SMILES |
CCCCCCCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.